molecular formula C18H14N2O B2789097 3-Pyridin-3-yl-3,4-dihydro-2H-benzo[f]quinolin-1-one CAS No. 333759-45-8

3-Pyridin-3-yl-3,4-dihydro-2H-benzo[f]quinolin-1-one

Cat. No.: B2789097
CAS No.: 333759-45-8
M. Wt: 274.323
InChI Key: YLRGNLPUITYATC-UHFFFAOYSA-N
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Description

3-Pyridin-3-yl-3,4-dihydro-2H-benzo[f]quinolin-1-one is a complex organic compound with the molecular formula C18H14N2O. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

3-Pyridin-3-yl-3,4-dihydro-2H-benzo[f]quinolin-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines. This compound also binds to specific proteins, altering their conformation and activity, which can lead to changes in cellular signaling pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, inhibiting or activating their functions. This compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling. By inhibiting these kinases, the compound can disrupt signaling pathways that are essential for cell growth and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have anti-inflammatory and anti-cancer effects. At high doses, it can cause toxic or adverse effects, such as liver damage and immunosuppression. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For example, this compound is metabolized by cytochrome P450 enzymes, which are responsible for the oxidation of many drugs and toxins. The interaction with these enzymes can affect the metabolic flux and levels of metabolites in the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. This compound is transported by specific transporters and binding proteins, which facilitate its movement across cell membranes. Once inside the cells, it can accumulate in certain compartments, such as the nucleus and mitochondria, where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound is directed to specific compartments or organelles by targeting signals and post-translational modifications. For instance, it can be localized to the nucleus, where it interacts with transcription factors and influences gene expression. Additionally, it can be targeted to the mitochondria, affecting cellular energy production and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridin-3-yl-3,4-dihydro-2H-benzo[f]quinolin-1-one typically involves multi-step organic reactions. One common method includes the condensation of 3-pyridinecarboxaldehyde with 2-aminobenzophenone under acidic conditions, followed by cyclization and reduction steps . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Pyridin-3-yl-3,4-dihydro-2H-benzo[f]quinolin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives, which can have different biological and chemical properties .

Scientific Research Applications

3-Pyridin-3-yl-3,4-dihydro-2H-benzo[f]quinolin-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Pyridin-3-yl-3,4-dihydro-2H-benzo[f]quinolin-1-one is unique due to its specific arrangement of functional groups, which confer unique chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

3-pyridin-3-yl-3,4-dihydro-2H-benzo[f]quinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O/c21-17-10-16(13-5-3-9-19-11-13)20-15-8-7-12-4-1-2-6-14(12)18(15)17/h1-9,11,16,20H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLRGNLPUITYATC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=C(C1=O)C3=CC=CC=C3C=C2)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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